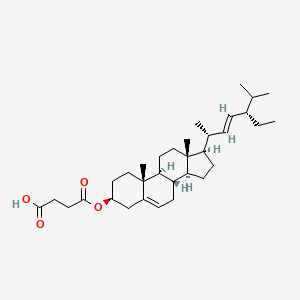

Stigmasteryl succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

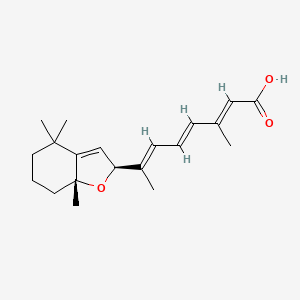

Le succinate de stigmastéryle est un composé dérivé du stigmastérol, un phytostérol présent dans diverses sources végétales telles que le soja et les herbes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le succinate de stigmastéryle peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique l’estérification du stigmastérol avec l’anhydride succinique. La réaction nécessite généralement un catalyseur tel que la pyridine et est effectuée sous reflux. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne .

Méthodes de production industrielle

Dans un environnement industriel, la production de succinate de stigmastéryle peut impliquer des réacteurs d’estérification à grande échelle où le stigmastérol et l’anhydride succinique sont mis en réaction en présence d’un catalyseur approprié. Le mélange réactionnel est ensuite soumis à des processus de purification tels que la cristallisation ou la distillation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le succinate de stigmastéryle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des oxystérols, qui sont des intermédiaires importants dans la synthèse d’autres composés bioactifs.

Réduction : Les réactions de réduction peuvent convertir le succinate de stigmastéryle en différents dérivés ayant des activités biologiques modifiées.

Substitution : Le groupe succinate peut être substitué par d’autres groupes fonctionnels pour modifier les propriétés du composé.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les oxystérols, les dérivés de stigmastéryle réduits et les composés de stigmastéryle substitués. Ces produits ont des applications diverses dans les produits pharmaceutiques et d’autres industries .

Applications de recherche scientifique

Chimie : Il est utilisé comme précurseur pour la synthèse d’autres composés bioactifs.

Biologie : La recherche a montré son potentiel dans la modulation des processus cellulaires et des voies de signalisation.

Médecine : Le succinate de stigmastéryle présente des propriétés anti-inflammatoires, antitumorales et hypolipidémiantes, ce qui en fait un candidat pour le développement de médicaments.

Applications De Recherche Scientifique

Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

Biology: Research has shown its potential in modulating cellular processes and signaling pathways.

Medicine: Stigmasteryl succinate exhibits anti-inflammatory, anti-tumor, and cholesterol-lowering properties, making it a candidate for drug development.

Mécanisme D'action

Le mécanisme d’action du succinate de stigmastéryle implique son interaction avec les membranes cellulaires et les voies de signalisation. Il a été démontré qu’il modulait la voie de signalisation PI3K/Akt, conduisant à l’induction de l’apoptose dans les cellules cancéreuses. De plus, il influence la génération d’espèces réactives de l’oxygène mitochondriales, qui jouent un rôle dans son activité antitumorale .

Comparaison Avec Des Composés Similaires

Composés similaires

Stigmastérol : Le composé parent du succinate de stigmastéryle, connu pour ses effets hypolipidémiants.

Bêta-sitostérol : Un autre phytostérol ayant des propriétés bioactives similaires.

Campestérol : Un phytostérol ayant des effets anti-inflammatoires et hypolipidémiants.

Unicité

Le succinate de stigmastéryle est unique en raison de sa liaison ester succinate, qui améliore sa stabilité et sa biodisponibilité par rapport aux autres phytostérols. Cette modification permet également des applications ciblées dans la délivrance de médicaments et la formulation d’aliments fonctionnels .

Propriétés

Numéro CAS |

86674-63-7 |

|---|---|

Formule moléculaire |

C33H52O4 |

Poids moléculaire |

512.8 g/mol |

Nom IUPAC |

4-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H52O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h8-10,21-23,25-29H,7,11-20H2,1-6H3,(H,34,35)/b9-8+/t22-,23-,25+,26+,27-,28+,29+,32+,33-/m1/s1 |

Clé InChI |

LYTVDXWBHQIFHO-GMZLGSTCSA-N |

SMILES isomérique |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C)C(C)C |

SMILES canonique |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.